5,8-dimethoxy-8aH-acridine-9-thione
Description
5,8-Dimethoxy-8aH-acridine-9-thione is a heterocyclic compound characterized by a planar acridine core substituted with two methoxy groups at positions 5 and 8 and a thione group at position 7. Acridine derivatives are widely studied for applications in medicinal chemistry and materials science due to their aromaticity and functional versatility.
Properties
Molecular Formula |
C15H13NO2S |
|---|---|
Molecular Weight |
271.3 g/mol |
IUPAC Name |
5,8-dimethoxy-8aH-acridine-9-thione |
InChI |
InChI=1S/C15H13NO2S/c1-17-11-7-8-12(18-2)14-13(11)15(19)9-5-3-4-6-10(9)16-14/h3-8,13H,1-2H3 |
InChI Key |
NPROSXDQSIQXCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=NC3=CC=CC=C3C(=S)C12)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5,8-dimethoxy-8aH-acridine-9-thione with three analogous compounds from the literature, focusing on their structural features, physical properties, and spectroscopic behavior.
Table 1: Key Properties of 5,8-Dimethoxy-8aH-acridine-9-thione and Analogous Compounds
Structural and Functional Group Analysis
- Methoxy vs. Tosyl/Ether Substituents : The methoxy groups in the target compound are smaller and less sterically hindered compared to the tosyl (bulky, electron-withdrawing) and ether groups in 8a and 9a . This difference likely enhances the solubility of 5,8-dimethoxy-8aH-acridine-9-thione in polar aprotic solvents.
- Thione vs. Oxo/Amino Groups: The thione group (C=S) in the target compound is less polar than the oxo (C=O) group in the 7-amino-5-oxo derivative but may exhibit stronger π-π stacking interactions due to the acridine core. In contrast, the amino group in the 7-amino-5-oxo derivative enables hydrogen bonding, contributing to its exceptionally high melting point (291–292°C).
Spectroscopic Signatures
- IR Spectroscopy: The thione group in 5,8-dimethoxy-8aH-acridine-9-thione is expected to show a C=S stretch near 1200 cm⁻¹, distinct from the C=O stretch (1652 cm⁻¹) in the 7-amino-5-oxo derivative .
- NMR Spectroscopy : Methoxy groups typically resonate at δ 3.2–3.8 in ¹H NMR, contrasting with the downfield-shifted tosyl CH₃ signals (δ 2.43) in 8a .
Thermal Stability
- The 7-amino-5-oxo derivative’s high melting point (291–292°C) reflects strong intermolecular hydrogen bonding, whereas the lower melting points of 8a (164–165°C) and 9a (155–156°C) highlight the destabilizing effect of bulky tosyl groups. The target compound’s thermal stability may lie between these extremes, influenced by methoxy-thione interactions.
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